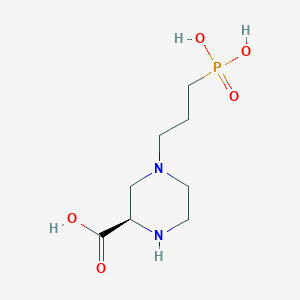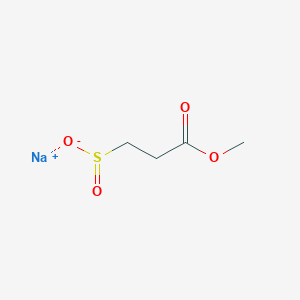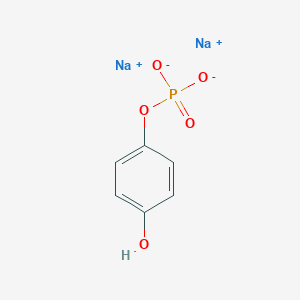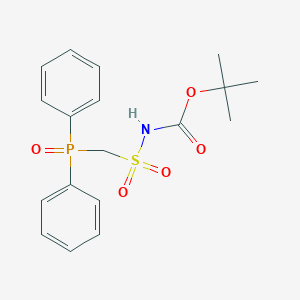
tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate
Overview
Description
Tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate is a chemical compound with the formula C18H22NO5PS . It has a molecular weight of 395.409742 g/mol . The IUPAC name for this compound is tert-butyl N-[(diphenylphosphoryl)methane]sulfonylcarbamate .
Molecular Structure Analysis
The molecule contains a total of 49 bonds. There are 27 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 sulfonamide (thio-/dithio-), and 1 phosphorane (thio-) .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 . Its molar refractivity is 100.3±0.4 cm3 . It has 6 H bond acceptors and 1 H bond donor . It has 7 freely rotating bonds . The polar surface area of the compound is 108 Å2 . Its polarizability is 39.8±0.5 10-24 cm3 . The surface tension of the compound is 52.3±5.0 dyne/cm . The molar volume of the compound is 304.5±5.0 cm3 .Scientific Research Applications
Organic Synthesis
tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate: is utilized in organic synthesis as a reagent for introducing the diphenylphosphoryl protecting group . This group is pivotal in the synthesis of complex organic molecules, particularly in the construction of phosphorus-containing compounds. Its ability to protect functional groups during reactions allows for greater control and precision in chemical synthesis.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the development of new pharmaceuticals . Its structural features, including the sulfonylcarbamate moiety, are valuable for creating novel drug candidates with potential biological activity, especially in the realm of enzyme inhibition.
Material Science
The compound’s unique properties are explored in material science for the development of advanced materials . Its phosphorus content can be beneficial in creating flame-retardant materials, while the tert-butyl group may contribute to the thermal stability of polymers.
Analytical Chemistry
As an analytical standard, tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate is used to calibrate instruments and validate analytical methods . Its well-defined structure and stability under various conditions make it an excellent candidate for such applications.
Chemical Education
This compound is also employed in chemical education to demonstrate various chemical reactions and synthesis techniques . It provides a practical example of how protecting groups are used in organic chemistry, making it a valuable teaching aid.
Agricultural Chemistry
In agricultural chemistry, research is being conducted to explore the use of this compound in the synthesis of agrochemicals . Its potential applications include the development of new pesticides or fertilizers that could enhance crop protection and yield.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(diphenylphosphorylmethylsulfonyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NO5PS/c1-18(2,3)24-17(20)19-26(22,23)14-25(21,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMWADAMYQKLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22NO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464595 | |
| Record name | tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate | |
CAS RN |
410529-86-1 | |
| Record name | tert-Butyl ((diphenylphosphoryl)methyl)sulfonylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid](/img/structure/B152849.png)
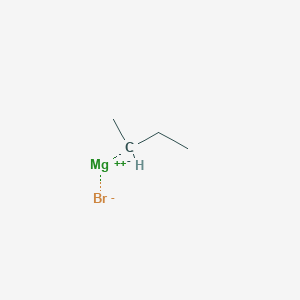
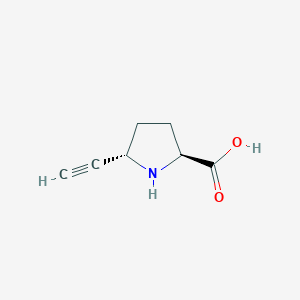

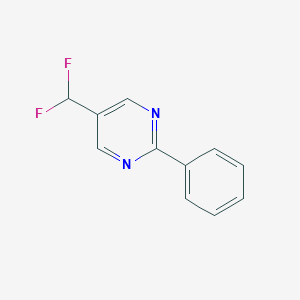

![Diethyl 2-acetamido-2-[2-(4-octylphenyl)-2-oxoethyl]propanedioate](/img/structure/B152864.png)

![2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylic acid](/img/structure/B152870.png)
